N-(3,5-dimethoxyphenyl)phenothiazine-10-carboxamide
Overview
Description
N-(3,5-dimethoxyphenyl)phenothiazine-10-carboxamide is a compound belonging to the phenothiazine class, which is known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a phenothiazine core substituted with a 3,5-dimethoxyphenyl group and a carboxamide functional group at the 10th position. Phenothiazines have been extensively studied for their pharmacological properties, including antipsychotic, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)phenothiazine-10-carboxamide typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.
Substitution with 3,5-Dimethoxyphenyl Group: The phenothiazine core is then subjected to electrophilic aromatic substitution reactions to introduce the 3,5-dimethoxyphenyl group.
Introduction of Carboxamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction optimization, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
Scientific Research Applications
N-(3,5-dimethoxyphenyl)phenothiazine-10-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound inhibits lipid peroxidation by scavenging free radicals and reducing oxidative stress.
Neuroprotection: It protects brain tissue by inhibiting the consumption of nitric oxide, a key factor in oxidative stress-induced damage.
Molecular Targets: The primary molecular targets include enzymes involved in oxidative stress pathways, such as glutathione peroxidase.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide: This compound also exhibits potent antioxidant activity and is used in similar applications.
Phenothiazine Derivatives: Other phenothiazine derivatives with different substituents at the 10th position are also studied for their pharmacological properties.
Uniqueness
N-(3,5-dimethoxyphenyl)phenothiazine-10-carboxamide is unique due to its specific substitution pattern, which enhances its antioxidant and neuroprotective properties compared to other phenothiazine derivatives .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)phenothiazine-10-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(13-15)26-2)22-21(24)23-17-7-3-5-9-19(17)27-20-10-6-4-8-18(20)23/h3-13H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAREZGYJPQWOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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